3-Methoxy-4-cyclopropylbromobenzene

Descripción general

Descripción

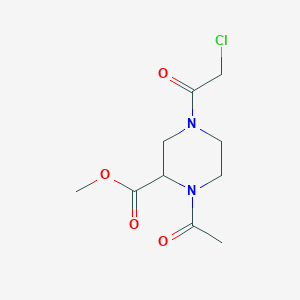

3-Methoxy-4-cyclopropylbromobenzene is a chemical compound with the CAS Number: 1353855-16-9 . It has a molecular weight of 227.1 and its IUPAC name is 4-bromo-1-cyclopropyl-2-methoxybenzene . It is stored at a temperature of 2-8°C and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Environmental Impact and Reaction Mechanisms

- Ozonolysis of Methoxybenzene : Methoxybenzene, a similar compound, reacts with ozone, indicating its potential as an air pollutant. A study used quantum chemical methods to investigate the reaction mechanisms, providing insights that are crucial for understanding environmental impacts (Sun et al., 2016).

Molecular Interactions and Properties

- Hydrogen Bonding Capabilities : Research on methoxybenzene and its complexes revealed that the oxygen atom in the methoxy group can act as a proton acceptor in various types of hydrogen bonds. This information is vital for understanding the molecule's interaction in more complex structures (Palusiak & Grabowski, 2002).

- Supramolecular and Electronic Structure : Studies have shown that methoxy substituents can significantly influence the cyclodehydrogenation process, electronic properties, and supramolecular order in nitrogen-doped nanographenes (Wijesinghe et al., 2014).

Chemical Synthesis and Applications

- Synthesis of Complex Compounds : Research indicates that methoxydehydrobenzenes, including those with a 3-methoxy group, are useful in the regioselective synthesis of various complex compounds. For instance, their reactions with furans have been extensively studied, leading to the creation of unique chemical structures (Baker et al., 1991).

- Inclusion Complex Formation : A study on methoxy-functionalized 1,3,5-triaroylbenzene derivatives found that they could form stable inclusion complexes with benzene, a process stabilized by hydrogen bonds. This research is significant in understanding molecular encapsulation and host-guest chemistry (Pigge et al., 1999).

Biological and Medicinal Research

- Antimicrobial Activity : A study on hexachlorocylotriphosphazene reacted with 4-hydroxy-3-methoxybenzaldehyde reported significant antimicrobial activity against certain bacteria, highlighting potential medicinal applications (Koran et al., 2013).

Material Science

- Polymer Synthesis : Research on the anionic polymerization of methoxy-substituted divinylbenzenes offers insights into the synthesis of novel polymers with specific molecular weights and properties, useful in material science applications (Otake et al., 2017).

Safety and Hazards

The safety information for 3-Methoxy-4-cyclopropylbromobenzene includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Mecanismo De Acción

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . In these reactions, the bromine atom serves as a leaving group, allowing nucleophilic attack at the benzylic carbon .

Biochemical Pathways

It’s worth noting that benzylic halides are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Propiedades

IUPAC Name |

4-bromo-1-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWVXGIIZQDRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine](/img/structure/B3233312.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptane](/img/structure/B3233316.png)

![Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3233322.png)